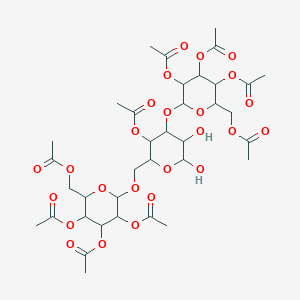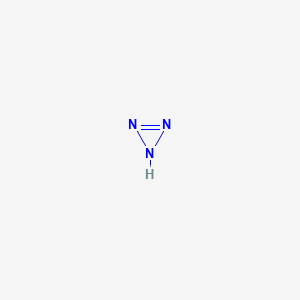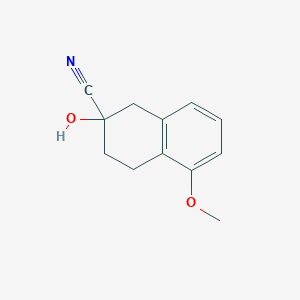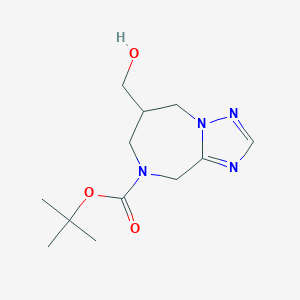
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of tetraaza-azulenes, which are characterized by their nitrogen-rich heterocyclic framework. The presence of multiple nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetraaza-Azulene Core: The initial step involves the construction of the tetraaza-azulene core through cyclization reactions. This can be achieved using precursors such as diaminopyridines and aldehydes under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Reduced nitrogen-containing compounds
Substitution: Substituted tetraaza-azulene derivatives
Applications De Recherche Scientifique
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
- 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-pentaaza-azulene-7-carboxylic acid tert-butyl ester
Uniqueness
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3,3a,7-tetraaza-azulene-7-carboxylic acid tert-butyl ester is unique due to its specific tetraaza-azulene core structure, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H20N4O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
tert-butyl 6-(hydroxymethyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[1,5-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-4-9(7-17)5-16-10(6-15)13-8-14-16/h8-9,17H,4-7H2,1-3H3 |
Clé InChI |
FCDLULDRRVQYMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CN2C(=NC=N2)C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
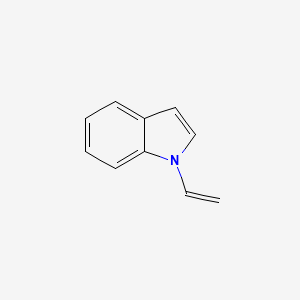
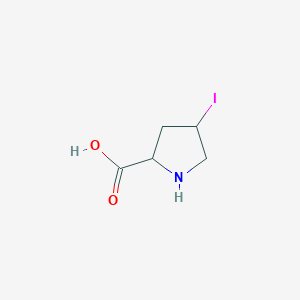
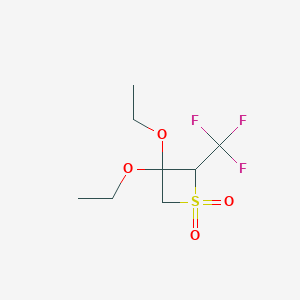
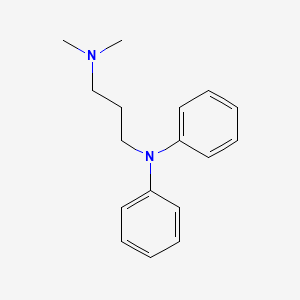
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
